molecular formula C10H9ClN2O B1463057 (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine CAS No. 885273-50-7

(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine

Cat. No.: B1463057
CAS No.: 885273-50-7
M. Wt: 208.64 g/mol
InChI Key: HEGWLLFZCBEGJE-UHFFFAOYSA-N
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Description

(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine, a compound characterized by its isoxazole ring structure and a chlorophenyl group, has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological properties, synthesis, and applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a five-membered isoxazole ring that includes both nitrogen and oxygen atoms. The presence of the chlorophenyl group enhances its lipophilicity, which is often correlated with biological activity. The methanamine moiety may contribute to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antidiabetic Effects : Similar compounds have shown potential in inhibiting enzymes such as α-amylase, which plays a crucial role in carbohydrate digestion. For instance, related isoxazole derivatives demonstrated inhibition rates between 64.5% to 94.7% at concentrations of 50 μM .
  • Anticancer Properties : Preliminary studies suggest that isoxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been tested against HeLa and MCF-7 cell lines, showing varying degrees of cytotoxicity .
  • Antibacterial Activity : Isoxazoles have been noted for their antibacterial properties, making them candidates for further exploration in antimicrobial therapies .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Isoxazole Ring : This can be achieved through reactions involving hydroxylamine and appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of the chlorophenyl group may involve electrophilic aromatic substitution or coupling reactions.
  • Final Derivatization : The methanamine group can be introduced through reductive amination or other amine synthesis methods.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidiabeticInhibition of α-amylase (64.5% - 94.7% efficacy)
AnticancerCytotoxicity against HeLa and MCF-7 cell lines
AntibacterialNotable antibacterial properties

Detailed Research Findings

  • Antidiabetic Studies : A study on isoxazole derivatives indicated significant inhibition of α-amylase activity, with IC50 values ranging from 12.6 μM to 27.6 μM for the most effective compounds . This suggests that this compound may have similar potential.
  • Anticancer Activity : In a comparative analysis, certain isoxazole derivatives displayed IC50 values comparable to established anticancer drugs such as paclitaxel . This positions this compound as a candidate for further investigation in cancer therapeutics.
  • Mechanistic Insights : Research into the mechanisms behind the biological activities of isoxazoles indicates that structural modifications significantly influence their pharmacological profiles. Variations in substituents on the isoxazole ring can modulate interactions with biological targets, enhancing efficacy .

Properties

IUPAC Name

[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-8-3-1-2-7(4-8)10-5-9(6-12)14-13-10/h1-5H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGWLLFZCBEGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672468
Record name 1-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-50-7
Record name 3-(3-Chlorophenyl)-5-isoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.